3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396785-55-9
VCID: VC2865660
InChI: InChI=1S/C9H15N3O2.ClH/c13-8-5-11-9(14)12(8)6-7-2-1-3-10-4-7;/h7,10H,1-6H2,(H,11,14);1H
SMILES: C1CC(CNC1)CN2C(=O)CNC2=O.Cl
Molecular Formula: C9H16ClN3O2
Molecular Weight: 233.69 g/mol

3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride

CAS No.: 1396785-55-9

Cat. No.: VC2865660

Molecular Formula: C9H16ClN3O2

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride - 1396785-55-9

Specification

CAS No. 1396785-55-9
Molecular Formula C9H16ClN3O2
Molecular Weight 233.69 g/mol
IUPAC Name 3-(piperidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C9H15N3O2.ClH/c13-8-5-11-9(14)12(8)6-7-2-1-3-10-4-7;/h7,10H,1-6H2,(H,11,14);1H
Standard InChI Key IIBAGABAJQKNCA-UHFFFAOYSA-N
SMILES C1CC(CNC1)CN2C(=O)CNC2=O.Cl
Canonical SMILES C1CC(CNC1)CN2C(=O)CNC2=O.Cl

Introduction

Chemical Identification and Properties

Basic Identification

3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride is a hydrochloride salt of a nitrogen-containing heterocyclic compound. It combines two important structural motifs: a piperidine ring and an imidazolidine-2,4-dione moiety (also known as a hydantoin group). The compound is primarily utilized in research settings, particularly in studies related to drug development and organic synthesis.

The compound has been assigned the following identifiers:

ParameterValue
CAS Number1396785-55-9
Molecular FormulaC₉H₁₆ClN₃O₂
Molecular Weight233.69 g/mol
IUPAC Name3-(piperidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride
PubChem Compound ID71778954

Table 1: Basic identification parameters of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride

It should be noted that there appears to be some inconsistency in the literature regarding the position of substitution on the piperidine ring, with some sources referring to a positional isomer as 3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride (CAS: 1351647-38-5) . This article focuses specifically on the 3-position isomer as indicated in the primary search results.

Structural Information

The molecular structure of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride consists of an imidazolidine-2,4-dione ring (a five-membered heterocycle with two nitrogen atoms and two carbonyl groups) connected via a methylene bridge to a piperidine ring at the 3-position. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions compared to the free base form.

The structural representation can be described using the following notations:

Notation TypeRepresentation
Standard InChIInChI=1S/C9H15N3O2.ClH/c13-8-5-11-9(14)12(8)6-7-2-1-3-10-4-7;/h7,10H,1-6H2,(H,11,14);1H
Standard InChIKeyIIBAGABAJQKNCA-UHFFFAOYSA-N
SMILESC1CC(CNC1)CN2C(=O)CNC2=O.Cl
Canonical SMILESC1CC(CNC1)CN2C(=O)CNC2=O.Cl

Table 2: Structural representations of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride

The parent compound, without the hydrochloride salt, is identified in PubChem as CID 56828880 (3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione) .

Synthesis and Chemical Reactions

Chemical Reactivity

The compound contains several reactive sites:

  • The imidazolidine-2,4-dione ring contains two amide functional groups that can participate in various reactions.

  • The secondary amine in the piperidine ring provides a nucleophilic site for potential modifications.

  • The methylene bridge connecting the two ring systems can potentially undergo substitution reactions.

These reactive sites make the compound versatile for further chemical modifications in research settings.

Structural Analogues and Related Compounds

Positional Isomers

As mentioned earlier, a positional isomer of the compound exists: 3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride, which differs in the position of substitution on the piperidine ring (4-position instead of 3-position) . This structural variation may lead to different physicochemical properties and potential biological activities.

Related Heterocyclic Compounds

Several structurally related compounds appear in the search results:

  • 3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride (CAS: 2098124-26-4), which contains an azetidine ring instead of a piperidine ring .

  • 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride, which features a more complex structure with a phenyl linker and a piperidine-2,6-dione moiety instead of an imidazolidine-2,4-dione .

These structural analogues provide valuable comparisons for structure-activity relationship studies in chemical and pharmaceutical research.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride1396785-55-9C₉H₁₆ClN₃O₂233.69Reference compound
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride1351647-38-5C₉H₁₆ClN₃O₂233.7Substitution at 4-position of piperidine
3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride2098124-26-4C₇H₁₂ClN₃O₂205.64Contains azetidine instead of piperidine

Table 3: Comparison of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride with structural analogues

Future Research Directions

Structure-Activity Relationship Studies

Future research could explore the structure-activity relationships of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride and its analogues. Comparing the biological activities of the 3-position and 4-position isomers could provide valuable insights into the importance of substitution patterns on the piperidine ring.

Synthetic Methodology Development

Development of efficient synthetic routes for this compound and its derivatives could enhance its accessibility for research purposes. Novel synthetic methodologies could also enable the preparation of structurally diverse analogues for comprehensive structure-activity relationship studies.

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